5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine is an organic compound that features a pyridine ring substituted with an amine group and a phenyl ring that is further substituted with a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine typically involves the following steps:
Formation of the 1,3-Dioxolane Ring: The 1,3-dioxolane ring can be synthesized by the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst.
Coupling with Phenyl Ring: The 1,3-dioxolane ring is then coupled with a phenyl ring through various organic reactions, such as Friedel-Crafts alkylation.
Introduction of the Pyridine Ring:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that are easily recoverable and reusable is also a common practice in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group on the pyridine ring.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Dioxolan-2-yl)phenylboronic acid pinacol ester
- 1,3-Dioxanes and 1,3-Dioxolanes
- (1,3-Dioxolan-2-yl)-methyltriphenylphosphonium bromide
Uniqueness
5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine is unique due to its combination of a pyridine ring with a 1,3-dioxolane-substituted phenyl ring. This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds .
Properties
Molecular Formula |
C14H14N2O2 |
---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
5-[3-(1,3-dioxolan-2-yl)phenyl]pyridin-2-amine |
InChI |
InChI=1S/C14H14N2O2/c15-13-5-4-12(9-16-13)10-2-1-3-11(8-10)14-17-6-7-18-14/h1-5,8-9,14H,6-7H2,(H2,15,16) |
InChI Key |
HQNMKHASJORZMI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC=CC(=C2)C3=CN=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.